molecular formula C22H22N2O B1664764 (R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile CAS No. 460746-46-7

(R)-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile

Cat. No.: B1664764
CAS No.: 460746-46-7
M. Wt: 330.4 g/mol
InChI Key: KFHYZKCRXNRKRC-MRXNPFEDSA-N
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Mechanism of Action

Target of Action

ABT-239, also known as ®-4-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile, is primarily an H3-receptor inverse agonist . The H3 receptor is highly expressed in the central nervous system (CNS) and is considered a relevant target in CNS disorders .

Mode of Action

As an inverse agonist of the H3 receptor, ABT-239 binds to this receptor with high affinity . It reverses agonist-induced changes in cAMP formation, guanosine 5′-O-(3-[35S]thio) triphosphate ([35S]GTPγS) binding, and calcium mobilization . It also competitively reverses histamine-mediated inhibition of [3H]histamine release from rat brain cortical synaptosomes .

Biochemical Pathways

The interaction of ABT-239 with the H3 receptor influences several biochemical pathways. It enhances cognition and attention by potently affecting the histaminergic and cholinergic pathways . It also inhibits constitutive [35S]GTPγS binding at both rat and human H3 receptors .

Pharmacokinetics

ABT-239 demonstrates good pharmacokinetic characteristics. It has a half-life (t1/2) ranging from 4 to 29 hours, corresponding with clearance values and metabolic turnover in liver microsomes from various species . It also has good oral bioavailability, ranging from 52 to 89% .

Result of Action

The action of ABT-239 results in stimulant and nootropic effects . It has been investigated as a treatment for ADHD, Alzheimer’s disease, and schizophrenia . In animal studies, ABT-239 has shown the potential to abolish or prevent restraint stress-induced spatial memory impairments and cognitive deficits .

Action Environment

Environmental factors such as stress can influence the action of ABT-239. For instance, in a study involving stressed and non-stressed rats, ABT-239 was found to differentially modify cognitive function under the impact of restraint stress . .

Biochemical Analysis

Biochemical Properties

ABT-239 binds to recombinant human and rat H3 receptors with high affinity . It is over 1000-fold selective versus human H1, H2, and H4 histamine receptors . The nature of these interactions involves the reversal of agonist-induced changes in cAMP formation, guanosine 5′-O-(3-[35S]thio) triphosphate ([35S]GTPγS) binding, and calcium mobilization .

Cellular Effects

ABT-239 has been shown to have significant effects on various types of cells and cellular processes. It competitively reverses histamine-mediated inhibition of [3H]histamine release from rat brain cortical synaptosomes . It also reverses agonist-induced inhibition of contractile responses in electric field stimulated guinea pig ileal segments .

Molecular Mechanism

ABT-239 exerts its effects at the molecular level through several mechanisms. It acts as a potent inverse agonist, inhibiting constitutive [35S]GTPγS binding at both rat and human H3 receptors . This suggests that ABT-239 can modulate the activity of these receptors, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of ABT-239 have been studied over time in laboratory settings. ABT-239 demonstrates good pharmacokinetic characteristics in rat, dog, and monkey with t1/2 values ranging from 4 to 29 h . This suggests that ABT-239 has a relatively long half-life, which could contribute to its long-term effects on cellular function.

Chemical Reactions Analysis

ABT-239 undergoes various chemical reactions, including:

Common reagents used in these reactions include N-iodosuccinimide, acetic acid, sulfuric acid, and palladium catalysts . The major products formed from these reactions include iodophenol and benzofuran derivatives .

Scientific Research Applications

ABT-239 has been widely used in scientific research due to its potent effects on the histamine H3 receptor. Some of its applications include:

Properties

IUPAC Name

4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHYZKCRXNRKRC-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196710
Record name ABT-239
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460746-46-7
Record name 4-[2-[2-[(2R)-2-Methyl-1-pyrrolidinyl]ethyl]-5-benzofuranyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460746-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460746467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-239
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-239
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6B395PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The product from Example 1C and 2-methyl-pyrrolidine were processed as described in Example 1D to provide the titled compound. 1H NMR (300 MHz, CD3OD) δ 7.88 (m, 1H), 7.80 (m, 4H), 7.60 (m, 2H), 6.82 (s, 1H), 3.8-3.9 (m, 2H), 3.58 (m, 1H), 3.25-3.5 (m, 4H), 2.48 (m, 1H), 2.05-2.2 (m, 2H), 1.75 (m, 1H), 1.50 (d, 3H, J=6 Hz); MS (DCI) m/z 331 (M+H)+;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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